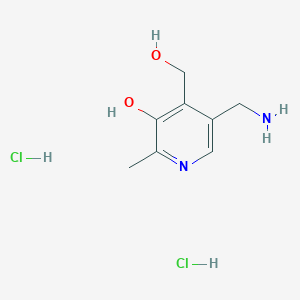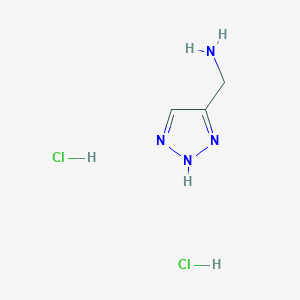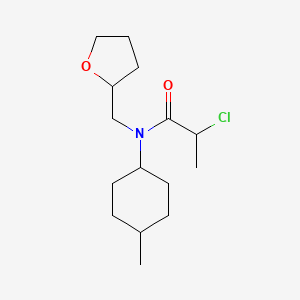![molecular formula C20H26N4O2S B2493716 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-92-7](/img/structure/B2493716.png)
5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazolothiadiazole derivatives involves multiple steps, including ring-opening, cyclization, substitution, condensation, and Mannich reactions. These processes are crucial for constructing the compound's complex framework, as demonstrated in studies where similar compounds were synthesized and evaluated for their structural properties using techniques such as spectroscopy and X-ray crystallography (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed through spectroscopic methods (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography. Density Functional Theory (DFT) calculations further validate these structures, providing insights into the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving triazolothiadiazoles often include interactions with proteins, as indicated by molecular docking studies. These interactions suggest the compounds' potential inhibitory activity against specific proteins, underscoring their importance in medicinal chemistry (Wu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Antimicrobial Activities : Compounds related to 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have shown antimicrobial properties. For instance, novel triazole derivatives have been synthesized and demonstrated good or moderate activities against various microorganisms (Bektaş et al., 2007).
Structural and Molecular Studies
Structural Characterization : The structural properties of these compounds have been extensively studied using spectroscopy and X-ray crystallography, confirming their molecular structures (Wu et al., 2021), (Dong & Wang, 2005).
Density Functional Theory (DFT) Analysis : DFT calculations have been employed to explore geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis of these compounds (Wu et al., 2022).
Biological and Pharmacological Activities
Plant-Growth Regulating Effects : Some 1,2,4-triazole derivatives exhibited inhibiting effects on the growth of wheat and radish radicles, indicating potential use in agricultural applications (Zhou et al., 2007).
Molecular Docking Studies : Molecular docking studies have suggested favorable interactions between these compounds and various proteins, indicating potential pharmacological applications (Wu et al., 2021), (Karayel, 2021).
Antitumor Activity : Some compounds have demonstrated promising antitumor activity, particularly against human hepatoma and melanoma cells (Zhou et al., 2021).
Miscellaneous Applications
- Synthesis of Diverse Derivatives : The flexibility in synthesizing a variety of derivatives from these compounds opens up potential applications in diverse fields such as material science and chemical engineering (Taha, 2008), (Dong & Wang, 2005).
Wirkmechanismus
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of action
The compound’s interaction with its targets would depend on its chemical structure. For example, it might bind to a receptor and either activate or inhibit its function. This could result in changes to cellular signaling pathways, gene expression, or other cellular processes .
Biochemical pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets a receptor involved in a specific signaling pathway, it could affect the downstream effects of that pathway. This could include changes to cell growth, differentiation, or survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility, stability, and how it is metabolized by the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. This could include changes to cell function, gene expression, or the behavior of whole tissues or organs .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Eigenschaften
IUPAC Name |
5-[(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-26-16-7-5-15(6-8-16)17(23-11-9-13(2)10-12-23)18-19(25)24-20(27-18)21-14(3)22-24/h5-8,13,17,25H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTXIHVUKBZOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)
![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)
![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)



![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)


